2-(5-Fluoro-2-methoxyphenyl)piperidine chemical structure and properties
2-(5-Fluoro-2-methoxyphenyl)piperidine chemical structure and properties
The following technical guide provides an in-depth analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine , a structural analog of the phenylpiperidine class often investigated for central nervous system (CNS) activity. This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacological potential, and handling protocols.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
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Common Synonyms: 2-(5-Fluoro-2-methoxy-phenyl)-piperidine; 2-FMPP (Provisional code)
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CAS Number: 1213884-33-3 (specifically for the (2S)-isomer); 255893-55-1 (refers to the 4-isomer, distinct from this compound).
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Molecular Formula: C₁₂H₁₆FNO[3]
Structural Constitution
The compound features a piperidine ring substituted at the C2 position with a phenyl ring. The phenyl moiety carries two critical substituents:
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A Methoxy (-OCH₃) group at the ortho (2') position.
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A Fluorine (-F) atom at the meta (5') position (relative to the piperidine bond).
This substitution pattern (5-fluoro-2-methoxy) is bioisosteric with 2,5-dimethoxy motifs found in highly potent serotonergic phenethylamines, while the 2-substituted piperidine scaffold is characteristic of dissociative anesthetics and norepinephrine reuptake inhibitors.
Stereochemistry
The C2 position of the piperidine ring is a chiral center.
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(S)-Enantiomer: Often associated with higher potency in phenylpiperidine-based psychostimulants.
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(R)-Enantiomer: May exhibit distinct binding profiles, particularly at NMDA receptors.
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Note: Synthetic routes typically yield a racemate unless asymmetric catalysis or chiral resolution is employed.
Part 2: Physicochemical Properties[5]
The following data represents calculated and experimentally derived values for the free base.
| Property | Value | Context |
| Physical State | Solid (HCl salt); Viscous Oil (Free Base) | Standard STP conditions |
| Melting Point | 87–90 °C (HCl salt, est.)[5] | Dependent on crystallization solvent |
| LogP (Octanol/Water) | 2.2 – 2.6 | Lipophilic, CNS permeable |
| pKa (Basic) | ~10.2 | Protonated at physiological pH |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility (Free Base) |
| TPSA | 21.3 Ų | High blood-brain barrier (BBB) penetrability |
| H-Bond Donors | 1 (Amine NH) | Critical for receptor docking |
| H-Bond Acceptors | 3 (N, O, F) | - |
Part 3: Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The most robust route for synthesizing 2-arylpiperidines with specific aromatic substitution is the Suzuki-Miyaura Coupling of a 2-halopyridine with an arylboronic acid, followed by Catalytic Hydrogenation of the pyridine ring. This method avoids the regio-selectivity issues of nucleophilic addition to pyridinium salts.
Step-by-Step Protocol
Step 1: Suzuki Coupling (Formation of the Biaryl Intermediate)
Reagents: 2-Bromopyridine, 5-Fluoro-2-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
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Charge: In a 3-neck round-bottom flask under Argon, dissolve 2-bromopyridine (1.0 eq) and 5-fluoro-2-methoxyphenylboronic acid (1.1 eq) in a mixture of Toluene/Ethanol/Water (4:1:1).
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Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).
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Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.
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Purification: Flash column chromatography (Silica gel) to yield 2-(5-fluoro-2-methoxyphenyl)pyridine .
Step 2: Catalytic Hydrogenation (Pyridine Reduction)
Reagents: PtO₂ (Adams' Catalyst) or Pd/C, H₂ (gas), Acetic Acid/HCl.
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Solvation: Dissolve the biaryl pyridine intermediate in Glacial Acetic Acid (or MeOH with 1.0 eq HCl).
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Catalyst: Add PtO₂ (5-10 wt%) carefully (pyrophoric).
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Hydrogenation: Pressurize the vessel with H₂ gas (40–60 psi) in a Parr shaker. Agitate at RT for 24 hours.
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Note: Pyridine reduction requires acidic conditions to protonate the nitrogen, preventing catalyst poisoning.
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Workup: Filter the catalyst through Celite. Concentrate the filtrate to remove acetic acid.
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Basification: Dissolve the residue in water and basify with NaOH (pH > 12) to liberate the free amine. Extract with DCM.
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Salt Formation: Treat the DCM solution with HCl in ether/dioxane to precipitate 2-(5-Fluoro-2-methoxyphenyl)piperidine HCl .
Synthesis Workflow Diagram
Caption: Figure 1. Modular synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine via Suzuki coupling and catalytic hydrogenation.
Part 4: Pharmacology & Mechanism of Action
Pharmacophore Analysis
The molecule combines structural features of two distinct psychopharmacological classes:
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Dissociatives (Arylcyclohexylamines/Piperidines): The 2-substituted phenylpiperidine scaffold is structurally homologous to the des-keto analog of fluoromethoxetamine or a cyclic analog of fluorolintane. This suggests potential antagonism at the NMDA receptor .
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Serotonergics (5-HT2A Agonists): The 2,5-substitution pattern on the phenyl ring (2-OMe, 5-F) mimics the 2,5-dimethoxy motif of psychedelic phenethylamines (e.g., 2C-x series). Recent studies indicate that N-benzyl or phenyl-substituted piperidines can act as 5-HT2A agonists .
Predicted Receptor Profile
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Primary Target: NMDA Receptor (PCP Site) . The 2-methoxyphenyl group is a known enhancer of affinity in dissociative agents (e.g., Methoxyketamine, Methoxphenidine).
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Secondary Target: Serotonin 5-HT2A .[6] The 5-fluoro group acts as a metabolic blocker and electronic modulator, potentially conferring agonist activity if the stereochemistry ((S)-isomer) aligns with the receptor pocket.
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Tertiary Target: Dopamine Transporter (DAT) . 2-substituted piperidines (e.g., methylphenidate derivatives) are classic DAT inhibitors. The absence of an ester group reduces DAT affinity but does not eliminate it.
Signaling Pathway Interaction
Caption: Figure 2. Dual-pathway hypothesis: NMDA antagonism vs. 5-HT2A agonism dependent on stereochemistry.
Part 5: Analytical Characterization
To validate the synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Multiplets at δ 6.8–7.1 ppm (3H) corresponding to the 1,2,4-substituted benzene ring. Look for the specific splitting pattern of the H-3, H-4, and H-6 protons due to F-coupling.
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Methoxy: Singlet at δ 3.80 ppm (3H, -OCH₃).
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Benzylic Methine: Doublet of doublets (dd) at δ 3.6–4.0 ppm (1H, H-2 of piperidine).
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Piperidine Ring: Multiplets at δ 1.5–3.2 ppm (8H).
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¹⁹F NMR: Single peak around δ -120 to -125 ppm (relative to CFCl₃).
Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode) or GC-MS.
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Parent Ion: [M+H]⁺ = 210.13 m/z.
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Fragmentation (GC-MS):
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Base peak typically at m/z 84 (piperidine ring fragment, C₅H₁₀N⁺).
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Significant peak at m/z 125/126 (5-fluoro-2-methoxybenzyl cation).
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Part 6: Safety & Handling
Warning: This compound is a potent CNS-active agent. It should be handled as a potential High-Potency Dissociative or Psychedelic .
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Personal Protective Equipment (PPE):
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Nitrile gloves (double-gloving recommended).
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P100 respirator or handling within a certified Fume Hood.
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Safety goggles.
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Storage:
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Store as the HCl salt at -20°C.
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Protect from light and moisture (hygroscopic).
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Emergency Protocol:
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Inhalation: Remove to fresh air immediately. Support respiration.
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Skin Contact: Wash with soap and water for 15 minutes.
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131495822, (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Retrieved from [Link]
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Roersted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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EPA CompTox Chemicals Dashboard. 4-(5-Fluoro-2-methoxyphenyl)piperidine Properties (Analog comparison). Retrieved from [Link]
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Kharas, G. B., et al. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
Sources
- 1. (2S)-2-(5-fluoro-2-methoxyphenyl)piperidine CAS#: 1213884-33-3 [m.chemicalbook.com]
- 2. (2S)-2-(5-fluoro-2-methoxyphenyl)piperidine CAS#: 1213884-33-3 [m.chemicalbook.com]
- 3. (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine | C12H16FNO | CID 131495822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemadvin.com [chemadvin.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
